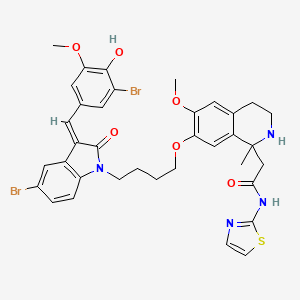
Dope-mal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dope-mal: is a synthetic analog of naturally-occurring phosphatidylethanolamine. It contains 18:1 fatty acids at the sn-1 and sn-2 positions with a terminal maleimide group. The maleimide group reacts with thiol groups to form covalent bonds, and the hydrophilic polyethylene glycol spacer increases its solubility in aqueous media .
Preparation Methods
Synthetic Routes and Reaction Conditions: : Dope-mal is synthesized by incorporating maleimide groups into phosphatidylethanolamine. The maleimide group is introduced at the terminal end of the fatty acid chains. The synthesis involves the reaction of phosphatidylethanolamine with maleimide derivatives under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods: : Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process includes the purification of the product to achieve high purity levels, typically using chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions: : Dope-mal undergoes various chemical reactions, including:
Substitution Reactions: The maleimide group reacts with thiol groups to form covalent bonds.
Oxidation and Reduction Reactions: These reactions can modify the fatty acid chains, affecting the overall properties of the compound.
Common Reagents and Conditions: : Common reagents used in these reactions include thiol-containing compounds, oxidizing agents, and reducing agents. The reactions are typically carried out under mild conditions to preserve the integrity of the maleimide group .
Major Products: : The major products formed from these reactions include thiol-maleimide adducts and modified phosphatidylethanolamine derivatives .
Scientific Research Applications
Chemistry: : Dope-mal is used in the synthesis of liposomes and other lipid-based nanocarriers for drug delivery. Its ability to form stable covalent bonds with thiol groups makes it valuable in the preparation of targeted delivery systems .
Biology: : In biological research, this compound is used to study membrane dynamics and protein-lipid interactions. Its incorporation into lipid bilayers allows researchers to investigate the effects of lipid modifications on membrane properties .
Medicine: : this compound is employed in the development of drug delivery systems for anticancer and anti-infection therapies. Its ability to enhance the solubility and stability of hydrophobic drugs makes it a valuable component in pharmaceutical formulations .
Industry: : In the industrial sector, this compound is used in the formulation of cosmetics and personal care products. Its amphiphilic nature allows it to act as an emulsifier and stabilizer in various formulations .
Mechanism of Action
Dope-mal exerts its effects through the formation of covalent bonds with thiol groups. The maleimide group reacts with thiol-containing molecules, forming stable adducts that can modify the properties of the target molecules. This mechanism is utilized in drug delivery systems to achieve targeted and controlled release of therapeutic agents .
Comparison with Similar Compounds
Similar Compounds: : Similar compounds include dioleoylphosphatidylethanolamine (DOPE) and dioleoylphosphatidylcholine (DOPC). These compounds share structural similarities with Dope-mal but differ in their functional groups and applications .
Uniqueness: : this compound’s uniqueness lies in its maleimide group, which allows it to form covalent bonds with thiol groups. This property distinguishes it from other phospholipids and makes it particularly useful in targeted drug delivery and bioconjugation applications .
Properties
Molecular Formula |
C48H83N2O11P |
|---|---|
Molecular Weight |
895.2 g/mol |
IUPAC Name |
[(2R)-3-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy-hydroxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate |
InChI |
InChI=1S/C48H83N2O11P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-47(54)58-41-43(61-48(55)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)42-60-62(56,57)59-40-38-49-44(51)37-39-50-45(52)35-36-46(50)53/h17-20,35-36,43H,3-16,21-34,37-42H2,1-2H3,(H,49,51)(H,56,57)/b19-17-,20-18-/t43-/m1/s1 |
InChI Key |
LCNRIZXWHOCCGU-OYJIOEIKSA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCNC(=O)CCN1C(=O)C=CC1=O)OC(=O)CCCCCCC/C=C\CCCCCCCC |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)CCN1C(=O)C=CC1=O)OC(=O)CCCCCCCC=CCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4S)-4-[[(2S)-2-[[(2S)-2-acetamido-3-hydroxypropanoyl]amino]-6-aminohexanoyl]amino]-5-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-6-amino-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[2-[[(2S,3R)-1-[[(2S,3S)-1-(carboxymethylamino)-3-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B12370527.png)



![[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl] phosphono hydrogen phosphate](/img/structure/B12370558.png)

![4-[2-[(E)-2-(5,8-dimethyl-[1,2,4]triazolo[1,5-a]pyrazin-2-yl)ethenyl]-6-pyrrolidin-1-ylpyrimidin-4-yl]morpholine](/img/structure/B12370568.png)

![(2S,4S,5R,6R)-5-acetamido-2-[(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(E,2S,3R)-3-hydroxy-2-(18,18,18-trideuteriooctadecanoylamino)octadec-4-enoxy]oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid;azane](/img/structure/B12370571.png)

![1-[(2R,5R)-4-hydroxy-5-(trityloxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12370593.png)

![6-[3-[(2Z,5Z,8Z,11Z)-tetradeca-2,5,8,11-tetraenyl]oxiran-2-yl]hexanoic acid](/img/structure/B12370607.png)

